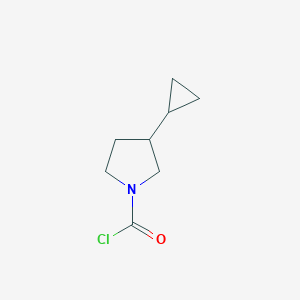![molecular formula C14H14Cl2N2O2 B2991234 N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide CAS No. 1797795-51-7](/img/structure/B2991234.png)
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. A-967079 has been shown to be effective in reducing pain in animal models, making it a promising candidate for the development of new pain medications.
Mécanisme D'action
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide works by selectively blocking the TRPV1 ion channel. TRPV1 is activated by a variety of stimuli, including heat, acid, and capsaicin (the compound that makes chili peppers spicy). When activated, TRPV1 allows cations to flow into the neuron, leading to depolarization and the generation of an action potential. By blocking TRPV1, N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide prevents the influx of cations and reduces the firing of pain signals.
Biochemical and Physiological Effects
In addition to its effects on pain, N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in animal models of arthritis. It has also been shown to reduce the release of the neurotransmitter glutamate, which is involved in a variety of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide is its selectivity for TRPV1. This allows researchers to study the specific effects of blocking this ion channel, without affecting other channels or receptors. However, one limitation is that N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide has a relatively short half-life in vivo, which may limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide. One area of interest is the development of new pain medications based on the structure of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide. Researchers may also investigate the potential of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide for treating other conditions, such as itch and inflammation. Additionally, further research may be conducted to better understand the biochemical and physiological effects of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide, and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide involves the reaction of 2,3-dichlorobenzyl cyanide with 2-methyl-2-oxazoline in the presence of a base. The resulting intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
Applications De Recherche Scientifique
N-[cyano(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide has been extensively studied for its potential as a pain medication. In animal models, it has been shown to be effective in reducing acute and chronic pain. It has also been studied for its potential in treating other conditions, such as itch and inflammation.
Propriétés
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-2-methyloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-14(6-3-7-20-14)13(19)18-11(8-17)9-4-2-5-10(15)12(9)16/h2,4-5,11H,3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALIDTXRWPLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)

![methyl 3-({[1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2991162.png)

![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
![Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2991165.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)


![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)